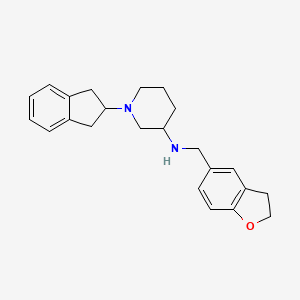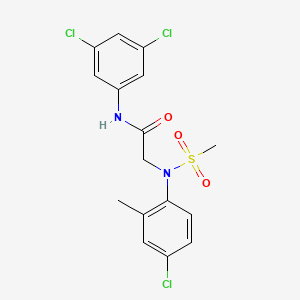![molecular formula C28H40N2O4 B6094886 N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,8-octanediamine](/img/structure/B6094886.png)
N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,8-octanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,8-octanediamine, commonly known as BDB, is a chemical compound that has been gaining interest in scientific research due to its potential therapeutic applications. BDB is a derivative of the psychoactive drug, MDMA, and has been found to exhibit similar effects on the central nervous system. However, unlike MDMA, BDB does not have the same level of neurotoxicity and has been found to have a safer profile for use in scientific research.
作用机制
BDB acts on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It is believed that BDB works by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synapse. This mechanism of action is similar to that of MDMA, but BDB has been found to have a lower affinity for the serotonin transporter, which may contribute to its lower neurotoxicity profile.
Biochemical and Physiological Effects:
BDB has been found to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, similar to the effects of MDMA. However, BDB has been found to have a shorter duration of action and has been shown to have less of an impact on the immune system compared to MDMA.
实验室实验的优点和局限性
BDB has several advantages for use in scientific research. It has been found to have a safer profile compared to MDMA, making it a more suitable candidate for research studies. BDB has also been found to have a shorter duration of action, which allows for more controlled experiments. However, BDB has limitations in terms of its availability and cost, which may limit its use in certain research studies.
未来方向
There are several future directions for research involving BDB. It has potential therapeutic applications in the treatment of neurodegenerative diseases, addiction, depression, and anxiety disorders. Further research is needed to fully understand the mechanisms of action of BDB and its potential side effects. Additionally, there is a need for more studies to explore the potential use of BDB in combination with other drugs for therapeutic purposes.
合成方法
BDB can be synthesized through a multi-step process involving the reaction of 1,2-dimethoxybenzene with ethyl bromide, followed by reduction with lithium aluminum hydride, and subsequent reaction with 1,8-octanediamine. This synthesis method has been well established in the scientific literature and has been used to produce BDB for use in various research studies.
科学研究应用
BDB has been studied for its potential therapeutic applications in various fields of research. It has been found to have neuroprotective effects, anti-inflammatory properties, and has been explored as a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. BDB has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.
属性
IUPAC Name |
N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O4/c1-21(27-19-31-23-13-7-9-15-25(23)33-27)29-17-11-5-3-4-6-12-18-30-22(2)28-20-32-24-14-8-10-16-26(24)34-28/h7-10,13-16,21-22,27-30H,3-6,11-12,17-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFQNJBJUIANQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NCCCCCCCCNC(C)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(1-azepanyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6094809.png)


![1-({6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)-1,4-diazepan-5-one](/img/structure/B6094832.png)
![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(4-ethoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B6094840.png)
![7-(2-methoxyethyl)-2-[(1-phenylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6094844.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6094851.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(3-methoxyphenoxy)methyl]piperidine](/img/structure/B6094859.png)
![tetrahydro-2-furanylmethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6094871.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B6094887.png)

![N-(2,6-dimethylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6094890.png)
![N-(3-chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]guanidine](/img/structure/B6094895.png)
![N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6094904.png)
